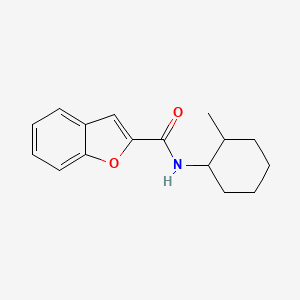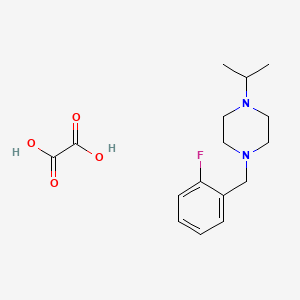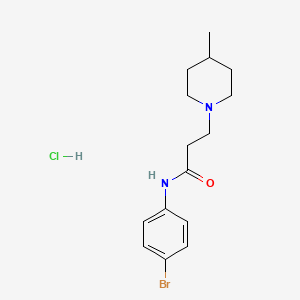
N-(2-methylcyclohexyl)-1-benzofuran-2-carboxamide
Übersicht
Beschreibung
N-(2-methylcyclohexyl)-1-benzofuran-2-carboxamide, commonly known as BMK-1, is a synthetic compound that has gained significant attention from researchers due to its potential use in various scientific applications. It is a benzofuran derivative that has been synthesized using several methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
BMK-1 modulates the sigma-1 receptor by binding to its allosteric site, leading to the activation of downstream signaling pathways. The activation of the sigma-1 receptor by BMK-1 has been shown to have various effects, including the modulation of calcium signaling, the regulation of ion channels, and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
BMK-1 has been shown to have various biochemical and physiological effects, including the modulation of pain perception, the regulation of cell survival, and the modulation of neuronal signaling. BMK-1 has also been shown to have anti-inflammatory effects and may have potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BMK-1 has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, its ability to modulate downstream signaling pathways, and its potential use in the treatment of various diseases. However, limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
For research on BMK-1 include further studies on its mechanism of action, its potential use in the treatment of various diseases, and the development of more potent and selective sigma-1 receptor modulators. Additionally, studies on the safety and toxicity of BMK-1 are necessary to determine its potential use in clinical settings.
Wissenschaftliche Forschungsanwendungen
BMK-1 has been primarily studied for its potential use as a modulator of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various physiological processes, including cell survival, neuronal signaling, and pain modulation. BMK-1 has been shown to bind to the sigma-1 receptor with high affinity, and its effects on the receptor have been studied in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-(2-methylcyclohexyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11-6-2-4-8-13(11)17-16(18)15-10-12-7-3-5-9-14(12)19-15/h3,5,7,9-11,13H,2,4,6,8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXECOEHWSUYONG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis{2-[(2-hydroxy-1,1-dimethylethyl)amino]acetamide}](/img/structure/B3944130.png)
![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(diphenylmethyl)propanamide](/img/structure/B3944152.png)
![4-{[N-(3,4-dichlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3944160.png)
![methyl 4-{[2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B3944161.png)
![4-ethyl-8-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B3944165.png)

![2-(benzoylamino)-N-{1-[(4-biphenylylamino)carbonyl]-2-methylpropyl}benzamide](/img/structure/B3944175.png)
![8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3944180.png)
![1,3-dimethyl-5-({[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B3944184.png)
![2-(benzoylamino)-N-[1-benzyl-2-oxo-2-(1-piperidinyl)ethyl]benzamide](/img/structure/B3944188.png)

![2-nitro-N-(1-phenylethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B3944194.png)